REACTION_CXSMILES
|
CS[CH2:3][C:4]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[C:7]([F:13])[C:5]=1[NH2:6]>[Ni].C(O)C>[CH3:3][C:4]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[C:7]([F:13])[C:5]=1[NH2:6]
|
Name
|
2-methylthiomethyl-3,4,6-trifluoroaniline
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Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
CSCC1=C(N)C(=CC(=C1F)F)F
|
Name
|
|
Quantity
|
200 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After the catalyst is filtered off
|
Type
|
ADDITION
|
Details
|
the filtrate is added with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C(=CC(=C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |